2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

Catalog No.
S1893988
CAS No.
5505-72-6
M.F
C9H21N3Si3
M. Wt
255.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

CAS Number

5505-72-6

Product Name

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

IUPAC Name

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-triazatrisilinane

Molecular Formula

C9H21N3Si3

Molecular Weight

255.54 g/mol

InChI

InChI=1S/C9H21N3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-12H,1-3H2,4-6H3

InChI Key

RFSBGZWBVNPVNN-UHFFFAOYSA-N

SMILES

C[Si]1(N[Si](N[Si](N1)(C)C=C)(C)C=C)C=C

Canonical SMILES

C[Si]1(N[Si](N[Si](N1)(C)C=C)(C)C=C)C=C
  • Precursor for Inorganic Polymers

    The molecule's core structure consists of a ring of three silicon (Si) atoms alternating with nitrogen (N) atoms (cyclotrisilazane). This ring system is known as a precursor for various silicon-based inorganic polymers []. These polymers can possess unique properties like high thermal stability and flame retardancy, making them valuable in applications like high-performance materials and electronics [].

  • Organic-inorganic Hybrid Materials

    TTM-TVCS possesses both organic vinyl groups (CH=CH2) and inorganic silicon-nitrogen (Si-N) linkages. This combination allows it to potentially function as a building block for organic-inorganic hybrid materials []. These materials can combine the beneficial properties of both organic and inorganic components, leading to advancements in areas like optoelectronics and catalysis [].

  • Modification of Surfaces

    The vinyl groups in TTM-TVCS can potentially undergo reactions for surface modification []. This could be useful for creating surfaces with specific functionalities, such as improved adhesion, water repellency, or electrical conductivity.

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is a silazane compound characterized by its unique structure, which consists of a cyclic arrangement of silicon and nitrogen atoms. Its molecular formula is C₉H₂₁N₃Si, and it has a molecular weight of approximately 255.54 g/mol. This compound features three vinyl groups and three methyl groups attached to a cyclotrisilazane core, contributing to its distinctive chemical properties and reactivity. It is typically encountered as a colorless to pale yellow liquid and is classified as a hazardous material due to its potential to cause severe skin burns and eye damage .

Typical of silazane compounds. These include:

  • Hydrolysis: The compound can react with water to form silanol groups, releasing ammonia.
  • Polymerization: The vinyl groups can participate in addition reactions, leading to the formation of siloxane networks or polymers when subjected to heat or in the presence of catalysts.
  • Cross-linking: Under specific conditions, this compound can cross-link with other silazane or siloxane compounds, enhancing material properties like thermal stability and mechanical strength.

These reactions are essential in applications involving sealants and coatings where enhanced durability is required.

The synthesis of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane typically involves the following methods:

  • From Chlorosilanes: This method involves the reaction of chlorosilanes with amines in the presence of bases. The chlorosilane reacts with an amine to form the corresponding silazane.
  • Vinylation of Silazanes: A more direct approach involves the vinylation of existing silazanes using vinyl-containing reagents under controlled conditions.
  • Cyclization Reactions: Cyclization techniques can be employed to form the cyclic structure from linear precursors through careful manipulation of reaction conditions.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can tailor its properties for specific applications.

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane finds various applications across different industries:

  • Sealants and Adhesives: Its ability to form durable bonds makes it suitable for use in sealants and adhesives.
  • Coatings: Employed in protective coatings due to its thermal stability and resistance to environmental degradation.
  • Silicone Rubber Production: Used as a precursor in the synthesis of silicone elastomers which are utilized in numerous applications ranging from automotive to medical devices.

These applications leverage its unique chemical properties to enhance product performance.

Interaction studies involving 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane primarily focus on its reactivity with other chemical species. Research indicates that:

  • It can interact with moisture leading to hydrolysis.
  • Its vinyl groups are reactive towards various nucleophiles which can lead to polymer formation.
  • When mixed with other silazanes or silicone precursors, it can enhance mechanical properties through cross-linking reactions.

Such interactions are critical for optimizing formulations in industrial applications.

Several compounds share structural similarities with 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-2-vinylcyclotrisilazaneC₇H₁₈N₃SiLacks additional methyl groups; simpler structure
1,3-Dimethyl-1-vinylcyclotrisilazaneC₇H₁₈N₃SiContains only one vinyl group; different reactivity
2,4-Dimethyl-2-vinylsilazanesC₈H₁₈N₂SiFeatures two nitrogen atoms; higher nitrogen content

The uniqueness of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane lies in its specific arrangement of three methyl and three vinyl groups on a cyclic silazane framework. This configuration allows for distinct reactivity patterns and potential applications not fully realized by similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5505-72-6

Dates

Modify: 2023-08-16

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